N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
This compound integrates a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a 4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine group. The benzodioxin subunit is recognized for its metabolic stability and bioisosteric resemblance to catechol, enhancing bioavailability . The dihydropyrimidinone (DHPM) core is a privileged scaffold in medicinal chemistry, associated with anti-inflammatory, antimicrobial, and enzyme inhibitory activities . This hybrid structure positions it as a candidate for diverse pharmacological applications, though its exact biological profile remains under investigation.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-2-4-15(5-3-14)17-11-21(26)24(13-22-17)12-20(25)23-16-6-7-18-19(10-16)28-9-8-27-18/h2-7,10-11,13H,8-9,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMZNSRLUAQWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
F5228-0234, also known as Frexalimab, is a CD40L monoclonal antibody. CD40L is a protein that plays a crucial role in cell-mediated immunity and is involved in the activation and differentiation of B cells and other immune cells.
Mode of Action
Frexalimab works by binding to CD40L, thereby inhibiting its interaction with CD40 on B cells. This inhibition prevents the activation of B cells and the subsequent production of pro-inflammatory cytokines. Through this unique upstream mechanism of action, Frexalimab has the potential to address both acute and chronic neuroinflammation in multiple sclerosis (MS), without causing lymphocyte depletion.
Biochemical Pathways
The primary biochemical pathway affected by Frexalimab is the CD40-CD40L signaling pathway. By inhibiting this pathway, Frexalimab can reduce the production of pro-inflammatory cytokines and potentially slow the progression of diseases characterized by chronic inflammation, such as MS.
Result of Action
Frexalimab has shown promising results in clinical trials. For instance, phase 2 data showed a reduction in plasma neurofilament light chain (NfL) levels, a biomarker of nerve cell damage, after 48 weeks of treatment. This suggests that Frexalimab may reduce nerve cell damage in people with MS.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of the compound involves several steps starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The compound is synthesized through reactions with various sulfonamides and acetamides in controlled conditions. For instance, the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium leads to the formation of sulfonamide derivatives, which are then further reacted with 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target compound .
Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2,3-Dihydrobenzo[1,4]-dioxin-6-amine + 4-Methylbenzenesulfonyl chloride | Aqueous Na2CO3 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide |
| 2 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide + 2-Bromo-N-(un/substituted-phenyl)acetamides | DMF + Lithium Hydride | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide |
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes. Notably, it has been tested for its potential as an inhibitor of α-glucosidase and acetylcholinesterase. These enzymes are critical in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively.
Key Findings:
- α-glucosidase Inhibition: The compound demonstrated promising results in inhibiting α-glucosidase activity in vitro. This suggests potential use in controlling postprandial blood glucose levels in diabetic patients.
| Compound | IC50 (µM) |
|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide | [Data not provided] |
Cytotoxicity Studies
Cytotoxicity assays have shown that the compound may possess anticancer properties. In studies involving various cancer cell lines such as MCF7 (breast cancer) and HePG2 (liver cancer), it was observed that the compound could induce apoptosis and inhibit cell proliferation.
Cytotoxicity Results:
- MCF7 Cell Line: The compound exhibited a significant reduction in cell viability at certain concentrations.
| Cell Line | EC50 (µM) |
|---|---|
| MCF7 | [Data not provided] |
| HePG2 | [Data not provided] |
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Enzyme Inhibition: By inhibiting key enzymes involved in glucose metabolism and neurotransmitter breakdown.
- Induction of Apoptosis: Triggering apoptotic pathways in cancer cells through caspase activation.
Case Study 1: Diabetes Management
A study conducted on diabetic rats demonstrated that administration of the compound led to a significant decrease in blood glucose levels when compared to control groups receiving placebo treatments. This suggests that the compound may be effective in managing diabetes through enzyme inhibition.
Case Study 2: Cancer Cell Lines
In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in increased apoptosis rates as indicated by caspase activation assays. This highlights its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzodioxin-Acetamide Derivatives
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid (): Activity: Demonstrated anti-inflammatory potency comparable to ibuprofen in carrageenan-induced rat paw edema assays (ED₅₀ = 28.7 mg/kg vs. ibuprofen’s 30.1 mg/kg). Structural Difference: The absence of the DHPM-pyrimidinone unit reduces its molecular complexity but highlights the benzodioxin-acetic acid motif’s efficacy in inflammation modulation.
- 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) (): Activity: Exhibited broad-spectrum antimicrobial activity (MIC = 8–16 µg/mL against S. aureus and E. coli) with low hemolytic activity (<10%). Key Contrast: The sulfonamide linker and 3,5-dimethylphenyl group enhance antimicrobial specificity compared to the target compound’s DHPM-pyrimidinone group.
Dihydropyrimidinone Derivatives
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide ():
- Structure : Features a thioacetamide bridge instead of the benzodioxin-linked acetamide.
- Data : Spectral characterization (¹H NMR: δ 12.50 ppm for NH-3) confirms hydrogen bonding patterns critical for stability.
- Implications : The thioether group may influence solubility and redox properties compared to the target compound’s oxygen-rich benzodioxin.
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide (): Structure: Replaces the DHPM core with a thienopyrimidine system.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
